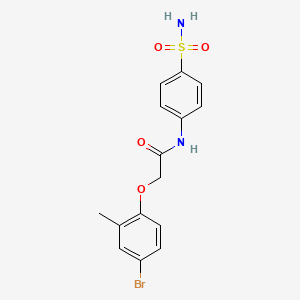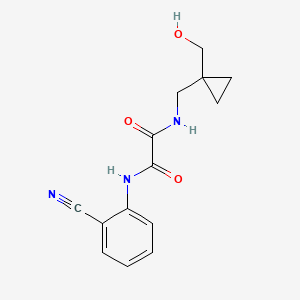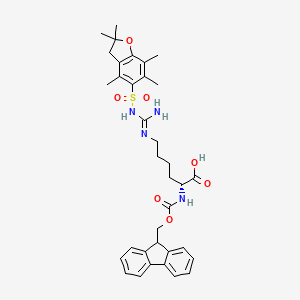![molecular formula C20H14F2N4OS B2571556 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 920201-91-8](/img/structure/B2571556.png)
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H14F2N4OS and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide, as part of the broader class of compounds including tricyclic pyridobenzo- and dipyridodiazepinones, has shown promise in inhibiting HIV-1 reverse transcriptase. These compounds can inhibit the enzyme at concentrations as low as 35 nM, indicating potential as potent non-nucleoside inhibitors for clinical evaluation against HIV-1 (Hargrave et al., 1991).
Antitumor Activity
The synthesis and exploration of novel quinolino[3,2-d][1]benzazepines and pyrido[3,2-d][1]benzazepines have demonstrated that certain 2,4-diarylpyrido[3, 2-d][1]benzazepin-6-ones and -thiones exhibit significant cytotoxicity against tumor cells. These compounds, particularly the thiolactam series, have shown higher potency and remarkable selectivity for renal cancer cell lines, highlighting their potential as candidates for antitumor drugs (Link & Kunick, 1998).
Novel Synthetic Routes
Research into the synthesis of pyrrolo[3,4-d][1,2]diazepines, which are analogs of the 2,3-benzodiazepine structure, has led to the development of a simple method for their preparation. This work underscores the ongoing interest in these compounds for their potential medicinal applications, providing a novel general method for preparing such heterocyclic systems (Kharaneko & Bogza, 2013).
HIV-1 Inhibition
Further research into arylpyrido-diazepine and -thiodiazepine derivatives has identified compounds that inhibit HIV-1 replication at very low concentrations, without cytotoxicity at significantly higher concentrations. These findings present a promising avenue for the treatment of HIV-1 infection, especially for strains resistant to traditional treatments (Bellarosa et al., 1996).
Antimicrobial and Antioxidant Agents
Compounds containing the benzodiazepine structure have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds have shown potent activity against bacteria and fungi, as well as significant antioxidant properties, indicating their potential as new therapeutic agents (Naraboli & Biradar, 2017).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-12-7-8-16(14(22)10-12)24-18(27)11-28-20-13-4-1-2-5-15(13)25-19-17(26-20)6-3-9-23-19/h1-10H,11H2,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPSFRLRVRRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)
![[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]-(3-chloro-4-methoxyphenyl)cyanamide](/img/structure/B2571483.png)
![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2571493.png)
![Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B2571496.png)